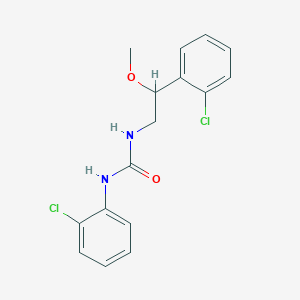

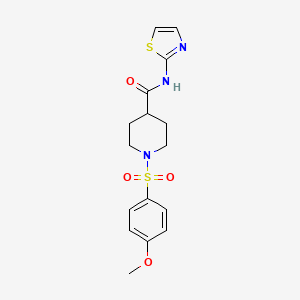

![molecular formula C16H22ClN3O2 B2987892 Tert-butyl 6'-chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-B]pyridine]-1-carboxylate CAS No. 857730-15-5](/img/structure/B2987892.png)

Tert-butyl 6'-chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-B]pyridine]-1-carboxylate

Overview

Description

Tert-butyl 6’-chloro-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-B]pyridine]-1-carboxylate is a chemical compound with the CAS Number: 857730-15-5. It has a molecular weight of 323.82 . The compound is stored at room temperature and has a purity of 95%. It appears as a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H22ClN3O2/c1-15(2,3)22-14(21)20-6-4-16(5-7-20)10-19-12-8-11(17)9-18-13(12)16/h8-9,19H,4-7,10H2,1-3H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 323.82 .Scientific Research Applications

Synthesis of Cholesterol-Lowering Drugs

This compound serves as a chiral synthon in the synthesis of statins, which are vital in the treatment of cardiovascular diseases. It is particularly used in the enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH), a precursor for the cholesterol-lowering drugs atorvastatin and rosuvastatin . The process involves a mutant alcohol dehydrogenase from Lactobacillus kefir , which has shown improved catalytic activity, leading to higher yields and enantiomeric excesses .

Biotechnological Enzyme Engineering

The compound’s role in enzyme-mediated reactions highlights its importance in biotechnological enzyme engineering. Researchers have optimized various parameters such as pH, temperature, and substrate concentration to enhance the efficiency of the biocatalytic process . This optimization is crucial for industrial-scale production of pharmaceutical intermediates.

Asymmetric Synthesis of Unnatural Amino Acids

In the field of asymmetric synthesis, this compound is utilized to create unnatural amino acids. These amino acids are significant for developing peptide-based drugs with improved stability and efficacy compared to their natural counterparts .

Organic Synthesis Research

The compound is involved in organic synthesis research, where it contributes to the development of new synthetic pathways and methodologies. Its stability and reactivity make it a valuable reagent in constructing complex molecular architectures .

Safety and Hazards

The compound has been labeled with an exclamation mark pictogram, indicating that it may cause less serious health effects or damage to the environment. The hazard statements associated with this compound are H302, H315, H320, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

tert-butyl 6-chlorospiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-piperidine]-1'-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O2/c1-15(2,3)22-14(21)20-6-4-16(5-7-20)10-19-12-8-11(17)9-18-13(12)16/h8-9,19H,4-7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPDZOCKWKXSKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2N=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 6'-chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-B]pyridine]-1-carboxylate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2987812.png)

![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione](/img/structure/B2987815.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2987819.png)

![[2-(benzylsulfamoyloxy)phenyl] N-(4-chlorophenyl)carbamate](/img/structure/B2987821.png)

![1-(2,3-Dimethylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2987824.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2987829.png)

![4-Cyano-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2987830.png)